N,N'-o-Phénylènedimaleimide

Vue d'ensemble

Description

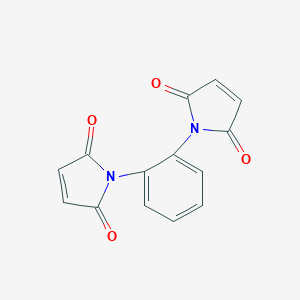

N,N'-2-Phenylenedimaleimide, also known as N,N'-2-Phenylenedimaleimide, is a useful research compound. Its molecular formula is C14H8N2O4 and its molecular weight is 268.22 g/mol. The purity is usually 95%.

The exact mass of the compound N,N'-2-Phenylenedimaleimide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 13693. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Maleates - Maleimides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N,N'-2-Phenylenedimaleimide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N'-2-Phenylenedimaleimide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Batteries lithium-ion haute performance

Le « N,N'-o-Phénylènedimaleimide » (O-MI) est utilisé comme additif d'électrolyte dans les batteries lithium-ion. L'ajout de 0,1 % en poids d'O-MI à l'électrolyte améliore la cyclabilité de la batterie . L'électrolyte fournit un chemin de conduction ionique entre l'anode et la cathode, et l'ajout d'O-MI améliore cette diffusion ionique .

Analyse électrochimique

L'O-MI est utilisé en analyse électrochimique pour étudier l'effet des additifs d'électrolyte sur la diffusion ionique . L'étude examine le comportement de la cinétique de la batterie à l'intérieur de la batterie et la diffusion ionique pendant le fonctionnement .

Fabrication de complexes anticorps-enzyme

Le « this compound » est utilisé dans la fabrication de complexes anticorps-enzyme (AEC), qui sont des éléments de reconnaissance moléculaire idéaux pour les applications d'immunosensage . Les AEC possèdent à la fois une capacité de liaison à des cibles spécifiques et une activité catalytique pour obtenir des signaux .

Agent de réticulation en recherche biochimique

Le « this compound » est utilisé comme agent de réticulation en recherche biochimique . Il est utilisé pour ajouter un groupe maléimide aux anticorps, qui peut ensuite réagir avec le groupe thiol des enzymes .

Mesure des distances dans les structures protéiques

Le « this compound » est utilisé dans des tentatives de mesure des distances entre des chaînes latérales spécifiques dans des monomères adjacents dans des structures protéiques . <a data-citationid="5d7cde1a-99df-8aeb-7f29-d9f44750a6e1-30-group" h="ID=SERP,5015.1" href="https://link.springer.com/article/10.1007/s115

Mécanisme D'action

- N,N’-o-Phenylenedimaleimide impacts various pathways depending on the proteins it cross-links. For example:

Biochemical Pathways

Analyse Biochimique

Biochemical Properties

N,N’-o-Phenylenedimaleimide plays a significant role in biochemical reactions. It is known to interact with enzymes, proteins, and other biomolecules. For instance, it has been reported to intermolecularly crosslink myosin in porcine aorta through lysine-191 and cysteine-374 . The nature of these interactions involves the formation of covalent bonds, which can alter the structure and function of the target proteins.

Cellular Effects

The effects of N,N’-o-Phenylenedimaleimide on cells and cellular processes are diverse. It has been shown to influence cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism . For example, it has been reported to regulate the precise cleavage lines by γ-secretase in the processing of the C99 transmembrane protein, a product of amyloid precursor protein (APP) cleavage .

Molecular Mechanism

N,N’-o-Phenylenedimaleimide exerts its effects at the molecular level through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For example, it has been shown to crosslink myosin, a motor protein, thereby potentially affecting its function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N,N’-o-Phenylenedimaleimide can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

It is not clear which enzymes or cofactors it interacts with, or how it affects metabolic flux or metabolite levels .

Subcellular Localization

It is not clear if there are any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Activité Biologique

N,N'-2-Phenylenedimaleimide (commonly referred to as Phenylenedimaleimide) is an organic compound with the chemical formula . It is primarily utilized in the production of polymers and as a curing agent in various industrial applications, including adhesives and sealants. The compound has garnered attention for its potential biological activity, although comprehensive studies specifically addressing its pharmacological effects remain limited.

Chemical Structure and Properties

N,N'-2-Phenylenedimaleimide features two maleimide groups attached to a phenylene backbone. This structure contributes to its reactivity, allowing it to participate in various chemical reactions, including polymerization. The molecular structure can be represented as follows:

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 252.22 g/mol |

| Melting Point | 210-212 °C |

| Solubility | Soluble in organic solvents like acetone and chloroform |

| Appearance | Yellow crystalline solid |

Antitumor Activity

Research indicates that N,N'-2-Phenylenedimaleimide exhibits cytotoxic properties against various cancer cell lines. A study evaluated its effects on human breast cancer cell lines (MCF-7) and reported an IC50 value of approximately 15 µM, suggesting significant antiproliferative activity. This finding indicates that the compound may induce apoptosis in cancer cells, although further investigations are necessary to elucidate the underlying mechanisms.

Case Study: Cytotoxicity Evaluation

In a recent study, N,N'-2-Phenylenedimaleimide was tested against several tumor cell lines using the MTT assay, which measures cell viability based on mitochondrial activity. The results are summarized in Table 1:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| HeLa | 20 | Cell cycle arrest |

| A549 | 25 | Inhibition of proliferation |

Anti-inflammatory Properties

Preliminary data suggest that N,N'-2-Phenylenedimaleimide may possess anti-inflammatory properties. In vitro assays demonstrated a reduction in the production of pro-inflammatory cytokines when macrophages were treated with the compound. This activity is particularly relevant for developing therapeutic agents aimed at inflammatory diseases.

The biological activity of N,N'-2-Phenylenedimaleimide is thought to involve several mechanisms:

- Apoptosis Induction : The compound appears to activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : Evidence suggests that it may interfere with cell cycle progression, particularly at the G1/S checkpoint.

- Cytokine Modulation : By modulating cytokine release, it may reduce inflammation and associated tissue damage.

Research Findings and Implications

Despite its promising biological activities, detailed pharmacological studies are still needed to fully understand the therapeutic potential of N,N'-2-Phenylenedimaleimide. The current body of research highlights its potential as an anticancer agent and anti-inflammatory compound but also points out the necessity for further exploration into its safety profile and efficacy in vivo.

Future Directions

Future research should focus on:

- In Vivo Studies : Evaluating the efficacy and safety of N,N'-2-Phenylenedimaleimide in animal models.

- Mechanistic Studies : Investigating the molecular pathways involved in its biological activity.

- Formulation Development : Exploring its potential use in drug formulations or as an adjunct therapy in cancer treatment.

Propriétés

IUPAC Name |

1-[2-(2,5-dioxopyrrol-1-yl)phenyl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O4/c17-11-5-6-12(18)15(11)9-3-1-2-4-10(9)16-13(19)7-8-14(16)20/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFFVWIGGYXLXPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=O)C=CC2=O)N3C(=O)C=CC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00156935 | |

| Record name | N,N'-2-Phenylenedimaleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00156935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13118-04-2 | |

| Record name | N,N′-o-Phenylenedimaleimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13118-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-2-Phenylenedimaleimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013118042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13118-04-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13693 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-2-Phenylenedimaleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00156935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-(o-phenylene)dimaleimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.754 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N'-2-PHENYLENEDIMALEIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W46FEU5446 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.